尿嘧啶-5-d

描述

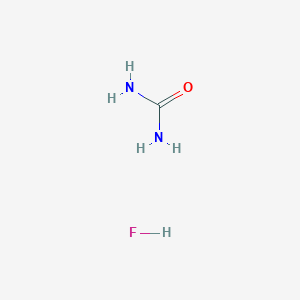

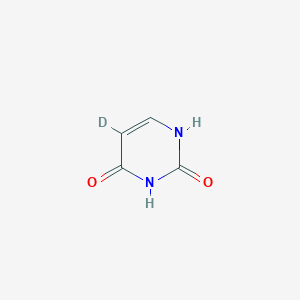

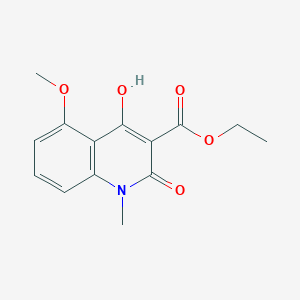

Uracil is one of the four nucleobases in the nucleic acid RNA. The others are adenine (A), cytosine ©, and guanine (G). In RNA, uracil binds to adenine via two hydrogen bonds. In DNA, the uracil nucleobase is replaced by thymine (T). Uracil is a demethylated form of thymine . Uracil-5-d is a derivative of uracil .

Synthesis Analysis

The synthesis of uracil derivatives has been explored in various studies. For instance, a study reported the synthesis of two new nucleobase analogs by fusing the BODIPY core directly with uracil, resulting in favorable photophysical properties . Another study discussed the synthesis of uracil-azole hybrids, which demonstrated powerful inhibitory activity against breast and hepatocellular carcinoma cell lines .

Molecular Structure Analysis

The molecular structure of uracil and its derivatives has been studied using density functional theory (DFT) modelling. This includes the analysis of structural, energetic, and NMR parameters of uracil and its derivatives in vacuum and in water using the polarizable continuum model (PCM) and the solvent model density (SMD) approach .

Chemical Reactions Analysis

The chemical reactivity of uracil derivatives has been explored in various studies. For instance, a study reported on the reactivity and stability of some uracil derivatives in solvents, water, dimethyl sulfoxide (DMSO), n-octanol, and chloroform .

Physical And Chemical Properties Analysis

The physical and chemical properties of uracil and its derivatives have been analyzed using various methods. For instance, a study reported on the density functional theory (DFT) modelling of structural, energetic, and NMR parameters of uracil and its derivatives in vacuum and in water .

科学研究应用

合成与生物潜力

尿嘧啶衍生物(包括尿嘧啶-5-d)因其广泛的生物活性而受到认可,例如抗病毒、抗肿瘤、除草剂、杀虫剂和杀菌剂特性。这些衍生物的合成通常涉及在尿嘧啶分子的关键位置进行修饰,以增强生物活性、选择性和代谢稳定性等药理特性。例如,创建 5-氟尿嘧啶或 5-氯尿嘧啶衍生物的修饰导致具有更高治疗潜力的化合物。对这些尿嘧啶衍生物的探索包括各种合成方法和生物学研究,旨在开发针对特定生物靶标的更有效的药物 (Pałasz & Cież, 2015)。

分子建模与药物设计

对尿嘧啶及其衍生物(包括脱氧尿苷类似物)的分子建模研究提供了对其结构与生物活性之间定量关系的见解。这些研究对于理解尿嘧啶类化合物的作用机制和提高其作为抗癌剂的疗效至关重要。通过分析优化结构和计算分子性质,研究人员可以预测修饰如何影响受体结合、选择性和药理作用,这对于药物设计至关重要 (Abdel-mottaleb & Abdel-Mottaleb, 2016)。

生化与结构动力学

对 5-氘尿嘧啶 (5-d-U) 的研究提供了对 DNA 核碱基初始激发态结构动力学的见解,突出了 5-取代基质量对这些动力学的影响。将 5-d-U 的共振拉曼光谱与尿嘧啶和胸腺嘧啶的光谱进行比较的研究表明,5-d-U 的激发态结构动力学介于两者之间,支持初始激发态结构动力学的质量调整模型。这一发现对理解 DNA 核碱基及其在生物系统中的类似物的 photochemical 行为具有重要意义 (Ng, Teimoory, & Loppnow, 2011)。

作用机制

The mechanism of action of uracil derivatives is complex and depends on the specific derivative. For example, 5-fluorouracil, a well-known uracil derivative, inhibits the processing of pre-rRNA into mature rRNA, disrupts post-transcriptional modification of tRNAs, and inhibits the assembly activity of snRNA/protein complexes .

安全和危害

Safety data sheets provide information on the potential hazards of uracil derivatives. For example, a safety data sheet for uracil indicates that it may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

未来方向

Future research directions for uracil derivatives include further exploration of their potential therapeutic applications, particularly in the context of cancer treatment . Additionally, the development of new computational models and techniques for analyzing the properties of uracil derivatives is a promising area of future research .

属性

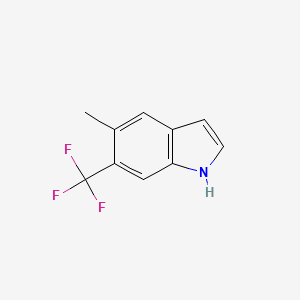

IUPAC Name |

5-deuterio-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i1D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-MICDWDOJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CNC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uracil-5-d | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl E-2-methoxyimino-2-[(2-methylphenoxymethyl)phenyl]acetate](/img/structure/B3119233.png)